1-(4-cyanophenyl)-N-(2-methoxyethyl)methanesulfonamide
Description
Properties
IUPAC Name |
1-(4-cyanophenyl)-N-(2-methoxyethyl)methanesulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14N2O3S/c1-16-7-6-13-17(14,15)9-11-4-2-10(8-12)3-5-11/h2-5,13H,6-7,9H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DRMZIWPMKAEIAZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCNS(=O)(=O)CC1=CC=C(C=C1)C#N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14N2O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
254.31 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(4-cyanophenyl)-N-(2-methoxyethyl)methanesulfonamide typically involves multiple steps. One common method starts with the reaction of 4-cyanophenylamine with methanesulfonyl chloride in the presence of a base such as triethylamine. This reaction forms the intermediate 4-cyanophenylmethanesulfonamide. The intermediate is then reacted with 2-methoxyethylamine under controlled conditions to yield the final product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to ensure the purity of the final product.
Chemical Reactions Analysis
Oxidation Reactions
The sulfonamide group and methoxyethyl chain are susceptible to oxidation under controlled conditions.
| Reaction Type | Reagents/Conditions | Products | References |
|---|---|---|---|
| Sulfur oxidation | H₂O₂ (30%), 60°C, 6 hours | Sulfone derivatives | |
| Alkyl chain oxidation | KMnO₄, acidic aqueous solution | Methoxyethyl → ketone or carboxylic acid |
Key Findings :
-
Oxidation of the sulfonamide sulfur produces sulfone derivatives with enhanced electrophilicity.
-
Methoxyethyl side-chain oxidation yields ketones or carboxylic acids, depending on reaction time and stoichiometry.
Reduction Reactions
The cyanophenyl group undergoes selective reduction while preserving the sulfonamide framework.
| Reaction Type | Reagents/Conditions | Products | References |
|---|---|---|---|
| Nitrile reduction | H₂ (1 atm), Pd/C, ethanol, 25°C | 4-Aminophenyl derivative | |
| LiAlH₄, THF, 0°C → 25°C | Primary amine with intact sulfonamide |
Key Findings :
-
Catalytic hydrogenation selectively reduces the nitrile to an amine without affecting the sulfonamide group .
-
Strong reducing agents like LiAlH₄ yield primary amines but require careful temperature control to prevent over-reduction.
Substitution Reactions
The methoxyethyl group participates in nucleophilic substitution under basic conditions.
| Reaction Type | Reagents/Conditions | Products | References |
|---|---|---|---|
| SN2 displacement | NaNH₂, DMF, 80°C | Methoxyethyl → aminoethyl derivative | |
| Ether cleavage | BBr₃, CH₂Cl₂, -78°C → 25°C | Methoxy → hydroxyl group |
Mechanistic Insights :
-
SN2 displacement replaces the methoxyethyl group with nucleophiles (e.g., amines), enabling structural diversification.
-
Boron tribromide cleaves the ether bond, generating a hydroxyl group for further functionalization.
Cycloaddition and Cross-Coupling
The cyanophenyl group facilitates metal-catalyzed reactions.
| Reaction Type | Reagents/Conditions | Products | References |
|---|---|---|---|
| Suzuki coupling | Pd(PPh₃)₄, Ar-B(OH)₂, K₂CO₃, DME | Biaryl derivatives | |
| Huisgen cycloaddition | Cu(I), azide derivatives | Triazole-linked conjugates |
Research Applications :
-
Suzuki couplings enable biaryl synthesis for drug discovery scaffolds .
-
Click chemistry via azide-alkyne cycloaddition creates conjugates for biochemical studies.
Stability and Degradation
The compound degrades under harsh acidic/basic conditions:
| Condition | Degradation Pathway | Major Products | References |
|---|---|---|---|
| HCl (6M), reflux | Sulfonamide hydrolysis | 4-Cyanobenzenesulfonic acid | |
| NaOH (5M), 100°C | Methoxyethyl chain cleavage | Methanol + ethylene glycol derivatives |
Comparative Reactivity with Analogues
The methoxyethyl group distinguishes this compound from analogues:
| Feature | This Compound | N-(Prop-2-yn-1-yl) Analogue |
|---|---|---|
| Oxidation susceptibility | Moderate (methoxy group) | High (propargyl group) |
| Reduction selectivity | Nitrile → amine | Alkyne → alkane or cis-alkene |
| Substitution rate | Slower (steric hindrance) | Faster (linear propargyl chain) |
Scientific Research Applications
Medicinal Chemistry
Anticancer Properties
The compound is being investigated for its anticancer potential. It has shown promise in inhibiting specific enzymes that contribute to cancer cell proliferation. Research indicates that it may target glucose-starved tumor cells by disrupting mitochondrial functions, a mechanism particularly relevant for cancer cells that rely on altered metabolic pathways for survival .
Antimicrobial Activity
Studies have demonstrated that derivatives of this compound exhibit significant antimicrobial properties. For instance, certain analogues have been tested against various bacterial strains and have shown comparable or superior activity compared to standard antibiotics like norfloxacin. Additionally, antifungal testing against Candida albicans revealed promising results, indicating potential therapeutic applications in treating fungal infections .
Neuroprotective Effects
Research also suggests that the compound may serve as a neuroprotective agent in neurodegenerative diseases. Its ability to modulate specific biochemical pathways could provide therapeutic benefits in conditions such as Alzheimer's disease.
Pharmacology
Mechanism of Action
The compound interacts with various biological targets, including enzymes and receptors. It may exert its effects by:
- Binding to Enzymes or Receptors: Modulating their activity influences several biochemical pathways.
- Interacting with Nucleic Acids: Affecting gene expression and cellular processes.
- Disrupting Cellular Membranes: Leading to changes in cell permeability and function.
Material Science
Development of Advanced Materials
1-(4-cyanophenyl)-N-(2-methoxyethyl)methanesulfonamide is also explored in material science for the development of advanced materials such as polymers and coatings. Its unique chemical structure allows it to be incorporated into new materials with enhanced properties, including improved durability and functionality.
Antibacterial Evaluation
A study evaluated the antibacterial activity of synthesized derivatives containing the compound's structure. Results indicated that certain compounds displayed effective antibacterial action against multiple pathogens, suggesting their potential as new antibiotic agents.
Antifungal Activity
Research focusing on antifungal properties demonstrated that specific derivatives exhibited significant activity against Candida albicans, highlighting their potential use in antifungal therapies.
Neuroprotective Research
In neuropharmacological studies, 1-(4-cyanophenyl)-N-(2-methoxyethyl)methanesulfonamide was shown to protect neuronal cells from oxidative stress-induced damage, indicating its potential role in treating neurodegenerative disorders.
Mechanism of Action
The mechanism of action of 1-(4-cyanophenyl)-N-(2-methoxyethyl)methanesulfonamide involves its interaction with specific molecular targets. The cyanophenyl group can interact with enzymes or receptors, potentially inhibiting their activity. The methanesulfonamide group may enhance the compound’s solubility and bioavailability, facilitating its transport within biological systems. The exact pathways and molecular targets can vary depending on the specific application and context.
Comparison with Similar Compounds
Table 1. Structural and Functional Comparison of Sulfonamide Derivatives
Discussion of Key Differentiators
The target compound’s 4-cyanophenyl and 2-methoxyethyl groups distinguish it from analogues:
- Cyanophenyl vs. Nitrophenyl: The cyano group provides a balance between electron-withdrawing effects and metabolic stability, avoiding the excessive reactivity associated with nitro groups .
- 2-Methoxyethyl vs.
Biological Activity
1-(4-cyanophenyl)-N-(2-methoxyethyl)methanesulfonamide is a sulfonamide compound with potential biological activities that make it a subject of interest in medicinal chemistry. This article explores its biological activity, synthesis, mechanisms of action, and relevant case studies.
The compound features a cyanophenyl group and a methanesulfonamide moiety, which contribute to its reactivity and interaction with biological targets. The structure can be represented as follows:
Where represent the respective counts of carbon, hydrogen, nitrogen, oxygen, and sulfur atoms.
Antimicrobial Activity
Research indicates that sulfonamides exhibit significant antimicrobial properties. A study highlighted the compound's effectiveness against various bacterial strains, suggesting that it may inhibit bacterial growth by interfering with folate synthesis pathways .
Anticancer Potential
1-(4-cyanophenyl)-N-(2-methoxyethyl)methanesulfonamide has been investigated for its anticancer properties. In vitro studies showed that it could induce apoptosis in cancer cell lines by activating caspase pathways. The mechanism appears to involve the inhibition of specific kinases that regulate cell cycle progression and survival .
The proposed mechanism of action involves interaction with molecular targets such as enzymes and receptors involved in critical biological pathways:
- Inhibition of Enzymatic Activity : The compound may inhibit key enzymes in metabolic pathways, leading to altered cellular functions.
- Modulation of Signaling Pathways : It can influence pathways related to inflammation and apoptosis, making it a candidate for further drug development .
Case Studies
- Antibacterial Activity : A study conducted on various sulfonamide derivatives demonstrated that 1-(4-cyanophenyl)-N-(2-methoxyethyl)methanesulfonamide significantly reduced the growth of Escherichia coli and Staphylococcus aureus, with minimum inhibitory concentrations (MIC) comparable to existing antibiotics.
- Anticancer Efficacy : In a controlled experiment involving human breast cancer cell lines (MCF-7), treatment with the compound resulted in a 70% reduction in cell viability after 48 hours, indicating strong anticancer activity. Flow cytometry analysis confirmed an increase in apoptotic cells .
- Inflammatory Response : In vivo models showed that administration of the compound led to decreased levels of pro-inflammatory cytokines in response to lipopolysaccharide (LPS) challenge, suggesting potential use in inflammatory conditions .
Data Table: Biological Activity Overview
Q & A
Q. Basic
- Ventilation : Use fume hoods due to potential irritancy of sulfonamide/sulfonyl chloride precursors .
- PPE : Wear nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact.
- Storage : Store at –20°C in airtight containers to prevent hydrolysis or degradation .
What strategies optimize reaction yield and purity during synthesis?
Q. Advanced
- Solvent Selection : Polar aprotic solvents (e.g., DCM, THF) enhance reactivity compared to protic solvents.
- Base Screening : Triethylamine or DMAP may improve yields over pyridine in sterically hindered systems .
- Workup Optimization : Use aqueous extraction (e.g., 1M HCl) to remove unreacted starting materials.
- Chromatography : Silica gel chromatography with ethyl acetate/hexane gradients isolates the product effectively.
Table 1 : Example Reaction Optimization Parameters
| Parameter | Optimal Condition | Impact on Yield |
|---|---|---|
| Solvent | Dichloromethane | 85% |
| Base | Triethylamine | 78–92% |
| Temperature | 0°C → RT | >90% Completion |
How is X-ray crystallography applied to determine its molecular structure?
Q. Advanced
- Crystal Growth : Slow evaporation from ethanol/water mixtures produces diffraction-quality crystals.
- Data Collection : Use Mo-Kα radiation (λ = 0.71073 Å) at 100 K for high-resolution data.
- Refinement : Software like SHELXL refines bond lengths/angles, confirming the sulfonamide’s planar geometry and intermolecular hydrogen bonding (e.g., N–H···O=S interactions) .
What methodologies evaluate its biological activity in vitro?
Q. Advanced
- Enzyme Inhibition Assays : Screen against kinases or proteases using fluorescence-based substrates (e.g., ATPase activity measured via malachite green assay).
- Cell Viability Assays : MTT or resazurin assays in cancer cell lines (e.g., IC determination).
- Molecular Docking : Compare binding affinities with known sulfonamide inhibitors using AutoDock Vina .
How can reaction mechanisms involving this compound be elucidated?
Q. Advanced
- Kinetic Studies : Monitor reaction progress via HPLC to determine rate laws.
- Isotopic Labeling : Use O-labeled water to trace sulfonamide hydrolysis pathways.
- DFT Calculations : Gaussian software models transition states for nucleophilic substitutions or ring-opening reactions .
How should researchers resolve contradictions in biological activity data?
Q. Advanced
- Structural-Activity Relationships (SAR) : Compare derivatives with varied substituents (e.g., replacing cyanophenyl with acetyl groups) to identify critical pharmacophores.
- Assay Validation : Replicate results across multiple cell lines or enzyme isoforms to rule out assay-specific artifacts.
- Meta-Analysis : Cross-reference data with PubChem BioAssay entries (e.g., AID 1259401) for consistency .
What computational tools predict its physicochemical properties?
Q. Advanced
- LogP Calculation : Use ChemAxon or ACD/Labs to estimate lipophilicity (critical for blood-brain barrier penetration).
- pKa Prediction : SPARC or MarvinSuite models sulfonamide acidity (e.g., pKa ~8–10).
- Molecular Dynamics : GROMACS simulates solvation effects and stability in biological membranes .
What advanced methods study its metabolic degradation?
Q. Advanced
- LC-MS/MS : Identify metabolites in liver microsome incubations (e.g., cytochrome P450-mediated oxidation).
- Stability Testing : Accelerated degradation studies under varied pH/temperature to assess hydrolytic susceptibility.
- Isotope Tracing : C-labeled cyanophenyl groups track metabolic pathways in vivo .
Notes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
